

Validating DXR-IN-2 as a Potent and Specific Inhibitor of DXR

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Compound of Interest

Compound Name: DXR-IN-2

Cat. No.: B14089731

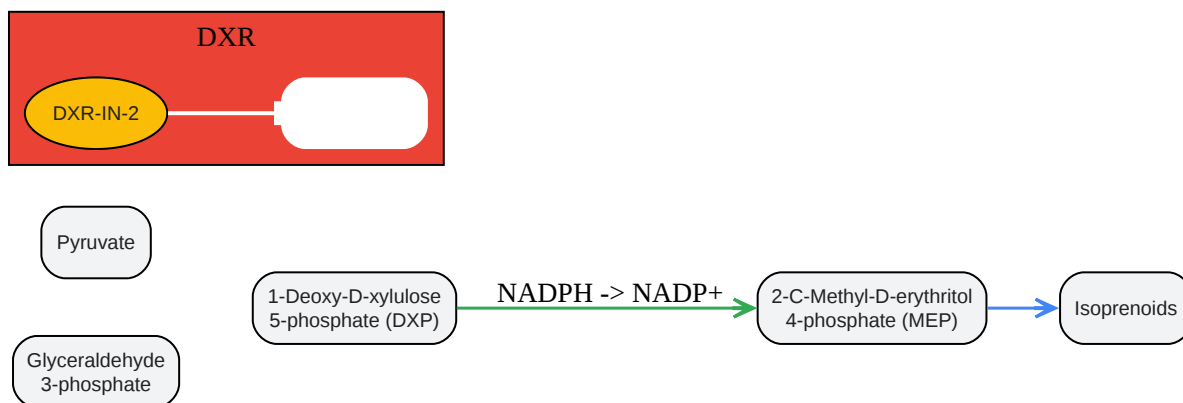
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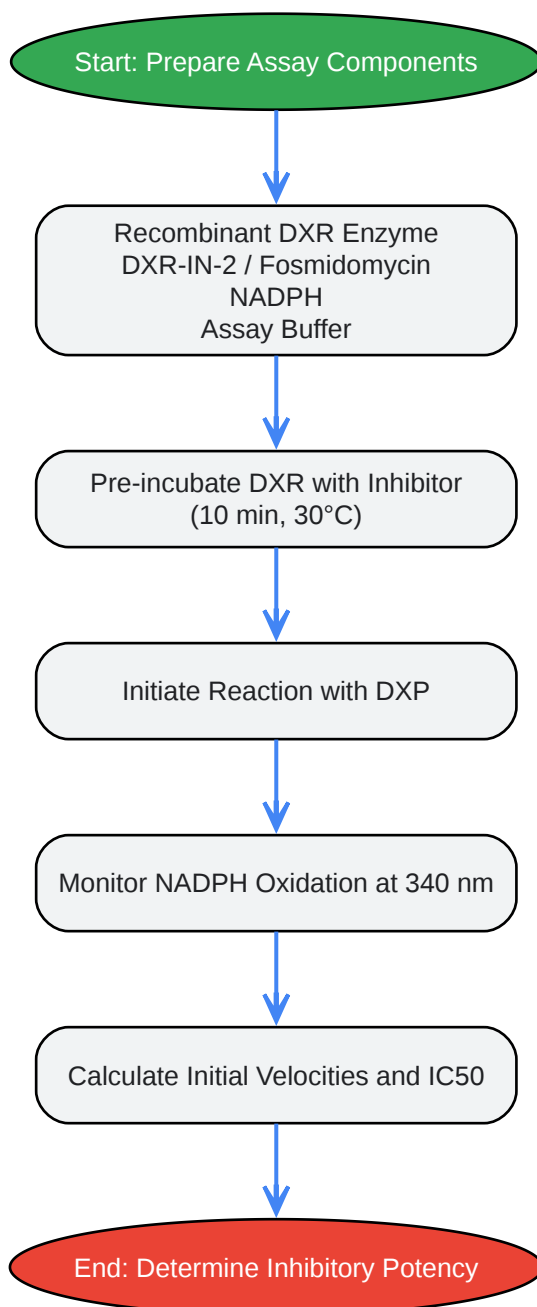
A Comparative Guide for Researchers and Drug Development Professionals

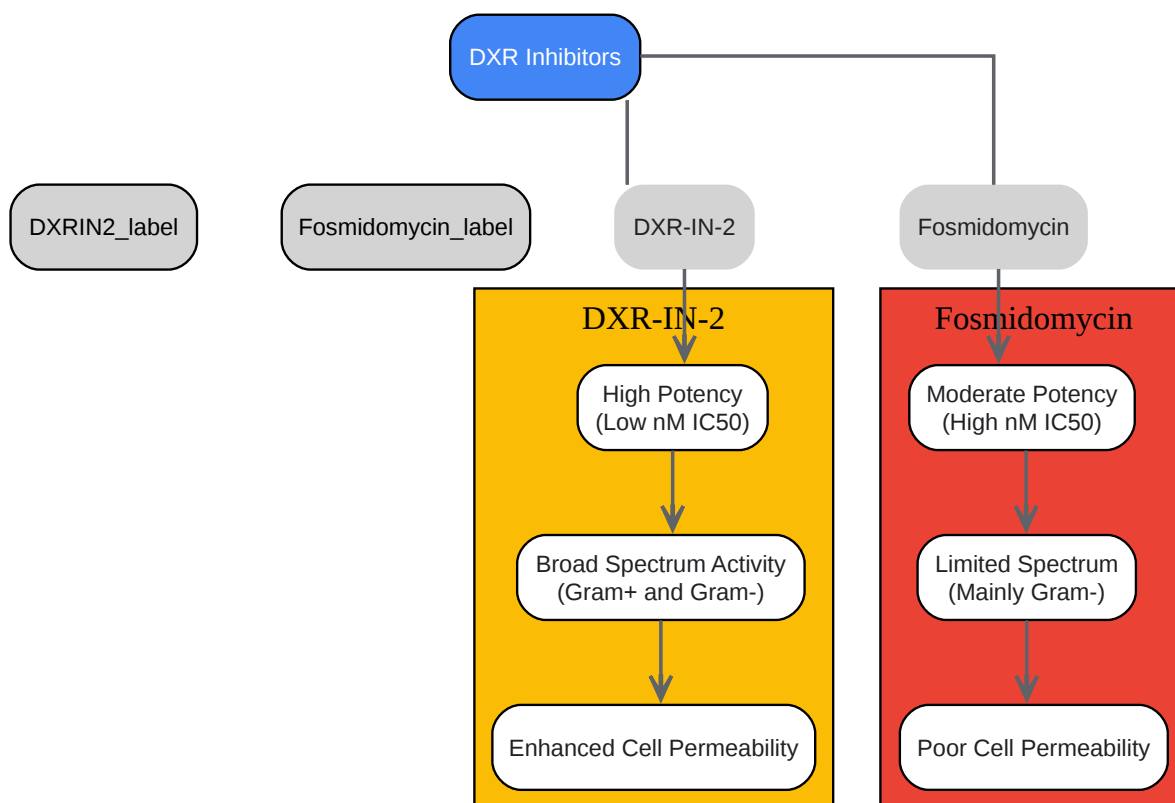
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for isoprenoid biosynthesis in most bacteria, parasites, and plants, but is absent in humans. This makes the enzymes of the MEP pathway attractive targets for the development of novel anti-infective agents.[1][2][3][4] One of the most promising of these targets is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second enzyme in the pathway.[3][5][4] This guide provides a comparative analysis of a novel DXR inhibitor, **DXR-IN-2**, against the well-characterized inhibitor, Fosmidomycin, to validate its specificity and performance.

The MEP Pathway and the Role of DXR

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXR then catalyzes the NADPH-dependent reduction and isomerization of DXP to MEP.[4][6] This is a critical step, and its inhibition leads to the depletion of essential isoprenoid precursors, ultimately causing cell death.[4]







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